5-Bromo-2-oxo-1,2-dihydroquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-oxo-1,2-dihydroquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H5BrN2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,2-dihydroquinoline-8-carbonitrile typically involves the bromination of 2-oxo-1,2-dihydroquinoline-8-carbonitrile. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline-8-carbonitrile with bromine in acetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,2-dihydroquinoline-8-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while reduction reactions typically produce alcohols .
Scientific Research Applications
5-Bromo-2-oxo-1,2-dihydroquinoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,2-dihydroquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-8-carbonitrile: Lacks the bromine atom, which may affect its biological activity.
5-Chloro-2-oxo-1,2-dihydroquinoline-8-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-2-oxo-1,2-dihydroquinoline-8-carbonitrile: Contains a fluorine atom, which can influence its reactivity and biological properties.
Uniqueness
5-Bromo-2-oxo-1,2-dihydroquinoline-8-carbonitrile is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H5BrN2O |
---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
5-bromo-2-oxo-1H-quinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-6(5-12)10-7(8)2-4-9(14)13-10/h1-4H,(H,13,14) |
InChI Key |
ZCZUDBBCHICLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.